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Introduction

Cerium-doped indium oxide (ICO) is emerging as a high-performance transparent conducting

oxide (TCO), presenting a compelling alternative to conventional materials like indium tin oxide

(ITO).[1] ICO films are notable for their unique combination of high electrical conductivity,

superior optical transparency (especially in the near-infrared spectrum), and high electron

mobility.[1][2] A key advantage of ICO is the ability to deposit high-quality films at room

temperature, which is crucial for applications involving delicate or temperature-sensitive

substrates, such as perovskite solar cells.[3][4] The favorable ionic radius of tetravalent cerium

(Ce⁴⁺) is similar to that of trivalent indium (In³⁺), which allows for effective doping that can

reduce oxygen vacancies, thereby enhancing conductivity and transparency by minimizing free

carrier absorption.[1][3] These properties make ICO a promising candidate for a variety of

optoelectronic devices, including solar cells, organic light-emitting diodes (OLEDs), and other

transparent electrodes.[1][5][6]

Applications

Cerium-indium oxide's excellent optoelectronic properties make it suitable for several advanced

applications:

Perovskite and Tandem Solar Cells: ICO is used as a top transparent electrode in

semitransparent and bifacial perovskite solar cells.[3][4] Its high transmittance in the near-

infrared (NIR) region is particularly beneficial for tandem solar cells, where light must pass

through the top cell to reach the bottom cell (e.g., a silicon-based cell).[2] Room-temperature
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deposition processes like RF magnetron sputtering and reactive plasma deposition (RPD)

prevent thermal damage to the sensitive underlying perovskite layers.[3][4]

Silicon Heterojunction (SHJ) Solar Cells: The high mobility of ICO thin films helps in the

efficient collection of carriers, leading to improved power conversion efficiency in SHJ solar

cells.[1][5] Researchers have demonstrated that replacing ITO with ICO can lead to a

significant increase in the short-circuit current and overall cell efficiency.[5]

Organic Light-Emitting Diodes (OLEDs): The high conductivity and transparency of ICO

make it an effective anode material for OLEDs, facilitating efficient charge injection and light

extraction.[7]

Quantitative Data Summary

The performance of cerium-indium oxide thin films is highly dependent on the deposition

method and process parameters. The following tables summarize key quantitative data from

various studies.

Table 1: Properties of ICO Thin Films by Deposition Method
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(%)

Wavele
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Range
(nm)

Ref.

RF

Magnetro

n

Sputterin

g

Room

Temp.

1.24 ×

10⁻³

6.07 ×

10²⁰
8.3 89.70 550-1000 [3]

RF

Magnetro

n

Sputterin

g

Room

Temp.

8.56 ×

10⁻⁴
- 44.22 - - [5]

RF

Magnetro

n

Sputterin

g

Room

Temp.

5.74 ×

10⁻⁴
- 51.6 83.5 400-1800 [2]

Reactive

Plasma

Depositio

n (RPD)

< 60 °C
7.18 ×

10⁻⁴
- 50.26 86.53 400-800 [4][8]

Reactive

Plasma

Depositio

n (RPD)

Room

Temp.

4.68 ×

10⁻⁴
- - 93.09 400-1200 [9]

DC Arc-

Discharg

e Ion

Plating

150 °C - - 130–145 - - [10]
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Dip

Coating

(Sol-Gel)

Annealed

at 600°C

1.2 ×

10⁻³

1.6 ×

10²⁰
35 ~55 Visible [11]

Table 2: Performance of Solar Cells Utilizing ICO Electrodes

Solar Cell Type ICO Role

Power
Conversion
Efficiency
(PCE)

Notes Ref.

Bifacial

Perovskite Solar

Cell

Top Electrode
15.28% (front),

10.00% (rear)

Room-

temperature

sputtered ICO.

[3][12]

Semitransparent

Perovskite Solar

Cell

Top Electrode 18.96%
RPD-prepared

ICO film.
[4][8]

Front-Back

Contact SHJ
TCO 23.58%

Outperformed

reference cell

with ITO

(23.03%).

[5]

Perovskite/Silico

n Tandem Cell
Top Electrode 20.37%

Showed an

8.06% relative

PCE

improvement

over ITO.

[2]

Experimental Protocols & Methodologies
Detailed protocols for the fabrication and characterization of cerium-indium oxide thin films are

provided below.

Protocol 1: ICO Thin Film Deposition via RF Magnetron
Sputtering
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This protocol describes a common method for depositing ICO films at room temperature,

making it suitable for temperature-sensitive substrates.[3]

1. Materials and Equipment:

Sputtering Target: In₂O₃:CeO₂ (e.g., 97:3 wt%).[3]
Substrates (e.g., glass, silicon wafers, or device layers).
Sputtering System with RF magnetron source.
Process Gases: High-purity Argon (Ar).
Substrate holder with rotation capabilities.

2. Substrate Preparation:

Clean substrates sequentially in ultrasonic baths of deionized water, acetone, and ethanol.
Dry the substrates using a nitrogen gun.
(Optional) For specific applications like perovskite solar cells, a buffer layer (e.g., 20 nm of
Molybdenum Oxide, MoOₓ) may be thermally evaporated onto the substrate prior to ICO
deposition to prevent sputtering damage.[3]

3. Sputtering Deposition Procedure:

Mount the cleaned substrates onto the substrate holder in the sputtering chamber.
Place the ICO target in the magnetron gun.
Evacuate the chamber to a base pressure below 5 × 10⁻⁶ Torr.[3]
Introduce Argon gas into the chamber at a controlled flow rate (e.g., 30 sccm).[3]
Set the distance between the target and substrate (e.g., 10 cm).[3]
Initiate substrate rotation (e.g., 10 rpm) to ensure film uniformity.[3]
Apply RF power to the target (e.g., 80 W) to ignite the plasma.[3]
Deposit the ICO film for a predetermined duration to achieve the desired thickness (e.g.,
4800 seconds for ~210 nm).[3]
After deposition, turn off the RF power and gas flow, and allow the substrates to cool before
venting the chamber.

Protocol 2: ICO Thin Film Deposition via Reactive
Plasma Deposition (RPD)
RPD is a low-damage deposition technique that can produce high-quality films at low

temperatures.[4][8]
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1. Materials and Equipment:

RPD System with a plasma source.
ICO Target/Source Material.
Substrates.
Process Gases: High-purity Argon (Ar) and Oxygen (O₂), if required by the specific process.
[9]

2. Deposition Procedure:

Clean and mount substrates as described in Protocol 1.
Place the ICO source material in the RPD system.
Evacuate the chamber to a high vacuum.
Introduce process gases. The ratio of gases (e.g., oxygen ratio) is a critical parameter to
optimize.[9]
Set the plasma gun current (e.g., 165 A).[9]
Maintain the substrate temperature below 60 °C during deposition.[4][8]
Initiate the deposition process. The high ionization efficiency of RPD allows for high growth
rates (e.g., 2.8 nm/s).[9]
(Optional) Post-annealing can be performed in a controlled atmosphere (e.g., vacuum or
nitrogen) to further improve film properties, though high-quality films can be achieved without
this step.[9]

Protocol 3: Characterization of ICO Thin Films
1. Structural and Morphological Analysis:

X-Ray Diffraction (XRD): To determine the crystalline structure (or amorphous nature) of the
deposited films. Amorphous structures are common for room-temperature depositions.[3]
Scanning Electron Microscopy (SEM): To visualize the surface morphology and cross-section
of the film, and to measure its thickness.

2. Electrical Properties Analysis:

Four-Point Probe: To measure the sheet resistance of the film.
Hall Effect Measurement: To determine the resistivity, carrier concentration, and carrier
mobility. This provides a comprehensive understanding of the film's electrical transport
properties.[3][4]
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3. Optical Properties Analysis:

UV-Vis-NIR Spectrophotometry: To measure the optical transmittance and absorbance of the
film over a wide spectral range (e.g., 300-2500 nm). This is critical for assessing its suitability
as a transparent electrode.[3][4]

Visualizations
The following diagrams illustrate key workflows and relationships in the study of cerium-indium

oxide electrodes.
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Experimental Workflow for ICO Electrode Fabrication and Characterization
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Caption: Workflow from substrate preparation to device testing.
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Relationship Between Deposition Parameters and ICO Film Properties
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Caption: Key parameters influencing ICO film properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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